Furan-2-yl(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone
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Overview
Description
5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE is a complex organic compound that features a combination of furan, piperazine, and nitroaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE typically involves multi-step organic reactions. The process generally starts with the preparation of intermediate compounds, such as furan-2-carbonyl chloride and furan-2-ylmethylamine. These intermediates are then reacted with piperazine and 2-nitroaniline under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and nitroaniline moieties could play a role in binding to these targets, while the piperazine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-(4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL)-2-NITROANILINE: Lacks the furan-2-ylmethyl group, which may affect its biological activity.
N-(FURAN-2-YL)-2-NITROANILINE: Does not contain the piperazine moiety, potentially reducing its solubility and bioavailability.
5-(PIPERAZIN-1-YL)-2-NITROANILINE: Lacks both furan groups, which may significantly alter its chemical and biological properties.
Uniqueness
5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE is unique due to the presence of both furan and piperazine moieties, which can enhance its chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H20N4O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
furan-2-yl-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H20N4O5/c25-20(19-4-2-12-29-19)23-9-7-22(8-10-23)15-5-6-18(24(26)27)17(13-15)21-14-16-3-1-11-28-16/h1-6,11-13,21H,7-10,14H2 |
InChI Key |
KDXYJMKDRUOCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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